molecular formula C18H16O5 B192600 2',5,6-Trimethoxyflavone CAS No. 16266-97-0

2',5,6-Trimethoxyflavone

Cat. No. B192600
CAS RN: 16266-97-0
M. Wt: 312.3 g/mol
InChI Key: IQWXFMQSQNSHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',5,6-Trimethoxyflavone, also known as TMF, is a flavonoid compound that is found in several plants, including Murraya koenigii, a common spice used in Indian cuisine. TMF has gained attention in the scientific community due to its potential therapeutic properties, particularly in the field of cancer research.

Scientific Research Applications

Antiviral Activity

2',5,6-Trimethoxyflavone (TMF) has demonstrated antiviral properties, particularly against herpes simplex virus type 1 (HSV-1), human cytomegalovirus, and poliovirus. Studies indicate that its antiviral action might involve virucidal activity, which suppresses viral binding to host cells at an early replication stage (Hayashi et al., 1997).

Antimicrobial Activity

TMF exhibits notable antimicrobial properties. For instance, derivatives of this compound isolated from various plants have shown antibiotic activity against a range of bacteria and fungi, such as Staphylococcus aureus, Escherichia coli, and Aspergillus flavus (Zheng et al., 1996).

Antitumor and Anticancer Activity

TMF and its derivatives have been studied for their potential in cancer treatment. They have been found to inhibit tumor cell proliferation and neovascularization in various studies. For example, flavones isolated from Artemisia argyi exhibited antitumor activity and inhibited the growth of a colon tumor in mice (Seo et al., 2003).

Neuroprotective Effects

Research has also indicated that TMF derivatives may have neuroprotective effects, particularly in improving memory function in certain conditions. This is likely due to the modulation of cellular processes and pathways related to memory (Arsalandeh et al., 2015).

Inhibitory Effects on Enzymatic Activities

TMF and its derivatives have shown inhibitory effects on various enzymatic activities, which can be crucial for understanding their potential therapeutic applications. For example, they have exhibited DNA topoisomerase IIα inhibitory and anti-HIV-1 activities (Kongkum et al., 2012).

properties

CAS RN

16266-97-0

Product Name

2',5,6-Trimethoxyflavone

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

5,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O5/c1-20-13-7-5-4-6-11(13)16-10-12(19)17-14(23-16)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3

InChI Key

IQWXFMQSQNSHKI-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC

melting_point

124-125°C

physical_description

Solid

synonyms

5,6-Dimethoxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',5,6-Trimethoxyflavone
Reactant of Route 2
2',5,6-Trimethoxyflavone
Reactant of Route 3
2',5,6-Trimethoxyflavone
Reactant of Route 4
2',5,6-Trimethoxyflavone
Reactant of Route 5
Reactant of Route 5
2',5,6-Trimethoxyflavone
Reactant of Route 6
2',5,6-Trimethoxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.